Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester
Overview
Description
“Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester” is a chemical compound. It is also known as “Triethyl phosphonoacetate” or "(Diethoxyphosphinyl)acetic acid ethyl ester" .
Synthesis Analysis
The synthesis of an ester can be accomplished in several ways. In a typical lab setting, esterification occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist. For example, acid chlorides react with alcohols to yield an ester and hydrochloric acid .
Molecular Structure Analysis
The molecular structure of “this compound” is complex. It contains a total of 31 bonds, including 14 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 ester (aliphatic), and 1 phosphate/thiophosphate .
Chemical Reactions Analysis
Esters, including “this compound”, undergo important reactions known as hydrolysis. Acidic hydrolysis of an ester gives a carboxylic acid and an alcohol. Basic hydrolysis of an ester gives a carboxylate salt and an alcohol .
Scientific Research Applications
Reagent for Preparation of Fused Triazoles : Diethoxyphosphinyl acetic acid hydrazide, closely related to the compound , is used as a reagent for the preparation of fused triazoles. This involves a process from aldehydes and alkoxyimines, producing 1,2,4-triazoles in modest to excellent overall yield (Fuqiang Liu, D. Palmer, & K. Sorgi, 2004).
Favorskii-Type Rearrangement : The compound undergoes a Favorskii-type rearrangement, which is significant in synthesizing α,α′-Divinyl Ketones, important intermediates for natural product syntheses (T. Sakai, E. Amano, K. Miyata, M. Utaka, & A. Takeda, 1987).
CH-Acidity of Organophosphorus Compounds : The equilibrium CH acidity of esters of phosphinylacetic acids, including compounds similar to the one , has been studied. This research is crucial in understanding the chemical properties of these compounds (É. S. Petrov, E. N. Tsvetkov, S. Mesyats, A. N. Shatenshtein, & M. I. Kabachnik, 1974).
Synthesis of 2-[Alkylamino(diethoxyphosphoryl)methyl]acrylic Ethyl Esters : The compound is used in synthesizing specific acrylic ethyl esters, which has implications in various chemical syntheses (H. Kraiem, M. I. Abdullah, & H. Amri, 2003).
Use in Biotransformations : Research on 2-hydroxy-2-(ethoxyphenylphosphinyl)acetic acid, related to the compound in focus, shows its application in biotransformations using bacterial species as biocatalysts. This highlights its role in stereoselective reactions (P. Majewska, 2015).
Chiral Auxiliary Compound : Hydroxyphosphinylacetic acid, which shares similar chemical groups, is used as a chiral auxiliary compound in the separation of diastereomeric alcohols and amines (P. Majewska, 2019).
Mechanism of Action
Target of Action
Triethyldibromophosphonoacetate, also known as ethyl 2,2-dibromo-2-diethoxyphosphoryl-acetate or Acetic acid, dibromo(diethoxyphosphinyl)-, ethyl ester, is a complex compoundSimilar compounds, such as bisphosphonates, have been shown to primarily target osteoclasts, inhibiting bone resorption .
Mode of Action
It is known that similar compounds, like bisphosphonates, inhibit osteoclast-mediated bone resorption . They do this by binding to hydroxyapatite binding sites on bony surfaces, especially surfaces undergoing active resorption .
Biochemical Pathways
Similar compounds, such as bisphosphonates, are known to affect pathways related to bone resorption . They inhibit the mevalonate pathway, which is crucial for the prenylation of small GTPase signaling proteins necessary for osteoclast function .
Pharmacokinetics
They distribute quickly to bone surfaces or are eliminated in urine .
Result of Action
Similar compounds, like bisphosphonates, have been shown to reduce the risk of fractures by improving bone microarchitecture and increasing bone mass .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Safety and Hazards
Properties
IUPAC Name |
ethyl 2,2-dibromo-2-diethoxyphosphorylacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Br2O5P/c1-4-13-7(11)8(9,10)16(12,14-5-2)15-6-3/h4-6H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKZDOIGWQFLTMZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(P(=O)(OCC)OCC)(Br)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Br2O5P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10546969 | |
Record name | Ethyl dibromo(diethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28845-75-2 | |
Record name | Ethyl dibromo(diethoxyphosphoryl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10546969 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 28845-75-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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